N-(2H-1,3-BENZODIOXOL-5-YL)-3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PROPANAMIDE
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PROPANAMIDE is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzo[1,3]dioxole moiety, a fluoro-phenyl group, and a piperazine ring. These structural features contribute to its diverse chemical and biological properties.
Properties
Molecular Formula |
C20H22FN3O3 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide |
InChI |
InChI=1S/C20H22FN3O3/c21-16-3-1-2-4-17(16)24-11-9-23(10-12-24)8-7-20(25)22-15-5-6-18-19(13-15)27-14-26-18/h1-6,13H,7-12,14H2,(H,22,25) |
InChI Key |
RFCWWVHEIDWZTO-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4F |
Canonical SMILES |
C1CN(CCN1CCC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PROPANAMIDE typically involves multiple steps, including the formation of the benzo[1,3]dioxole moiety and the introduction of the fluoro-phenyl and piperazine groups. One common synthetic route involves the following steps:
Formation of Benzo[1,3]dioxole: This can be achieved through a copper-catalyzed coupling reaction, followed by bromination using N-bromosuccinimide (NBS).
Introduction of Fluoro-Phenyl Group: This step often involves a palladium-catalyzed C-N cross-coupling reaction using PdCl2, xantphos, and Cs2CO3 in a suitable solvent like 1,4-dioxane.
Formation of Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction with appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PROPANAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: Alkyl halides, nucleophiles, solvents like DMF or DMSO
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(2H-1,3-BENZODIOXOL-5-YL)-3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PROPANAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PROPANAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-Benzo[1,3]dioxol-5-yl-3-(2,4-dimethyl-phenyl)-acrylamide
- 3-Benzo[1,3]dioxol-5-yl-N-cyclopropyl-acrylamide
- N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3-(4-isobutyl-phenyl)-acrylamide
Uniqueness
N-(2H-1,3-BENZODIOXOL-5-YL)-3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PROPANAMIDE is unique due to its combination of a benzo[1,3]dioxole moiety, a fluoro-phenyl group, and a piperazine ring. This unique structure contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
